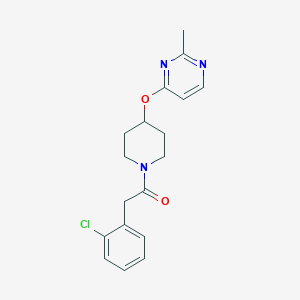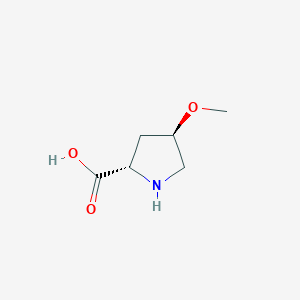
(2s,4r)-4-Methoxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,4R)-4-Methoxyproline” is a chemical compound with the molecular formula C6H11NO3 . It is also known as L-Proline, 4-methoxy-, (4R)-; (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid; trans-(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 145.16 . The molecular structure includes a pyrrolidine ring with a methoxy group at the 4R position and a carboxylic acid group at the 2S position .Scientific Research Applications
NMR Probing and Medicinal Chemistry
(2S,4R)-4-Methoxyproline and related derivatives are used in the synthesis of peptides for sensitive detection by 19F NMR. These derivatives exhibit distinct conformational preferences, beneficial in probes and medicinal chemistry applications (Tressler & Zondlo, 2014).
Protein Stability and Conformational Effects
Studies on peptides and proteins containing this compound derivatives have shown that these compounds can significantly impact protein stability. The presence of such derivatives in proteins like the villin headpiece subdomain (HP36) affects the proline-aromatic interaction and the overall stability of the protein structure (Zheng, Lin, & Horng, 2010).
Polyproline Helix Conformation
Research on the stereoelectronic effects of this compound on polyproline helices indicates that substituents at the 4-position of proline, like the methoxy group, can influence the transition between polyproline type I and type II helices. This finding is crucial for understanding the role of these effects in protein folding and stability (Chiang, Lin, & Horng, 2009).
Collagen Model Systems
This compound has been used in the study of collagen model systems to understand the impact of hydroxylation on proline residues. This research provides insights into how modifications of proline residues can affect the conformation and stability of collagen, a major structural protein in many biological tissues (Shoulders et al., 2010).
Ligand Binding Affinity Modulation
The introduction of this compound into proteins like the human Pin1 WW domain has been shown to affect the protein's folding stability and ligand-binding affinity. This demonstrates the potential of using such derivatives to modulate protein functions in biological systems (Tang, Lin, & Horng, 2014).
Mechanism of Action
Target of Action
The primary target of (2S,4R)-4-Methoxyproline is the DNA polymerase III sliding clamp (DnaN) . This target was recently validated in the context of anti-tuberculosis drugs . DnaN plays a crucial role in DNA replication and repair, making it a significant target for drug development.
Mode of Action
This compound interacts with its target, DnaN, by binding to it with nanomolar affinity . This interaction is facilitated by the three (2S,4R)-4-methylproline moieties of the compound, which play significant roles in target binding and metabolic stability . The binding of this compound to DnaN inhibits the function of the enzyme, thereby disrupting the DNA replication and repair processes .
Biochemical Pathways
It is known that the compound interferes with the dna replication process by inhibiting the function of dnan . This disruption can lead to downstream effects such as halted cell division and potential cell death, particularly in rapidly dividing cells like those found in tuberculosis bacteria .
Pharmacokinetics
It is known that the compound has a high metabolic stability due to the presence of the (2s,4r)-4-methylproline moieties
Result of Action
The primary result of the action of this compound is the inhibition of DNA replication and repair in cells due to its interaction with DnaN . This can lead to cell death, particularly in rapidly dividing cells such as those found in tuberculosis bacteria . Therefore, this compound has potential as an anti-tuberculosis drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the presence of other molecules in the cellular environment can potentially interact with this compound and affect its action
properties
IUPAC Name |
(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKXUOGQKYKTH-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)
![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)
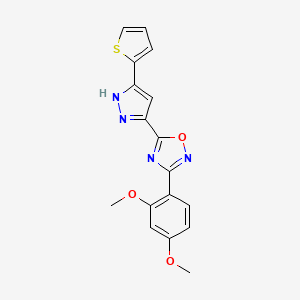
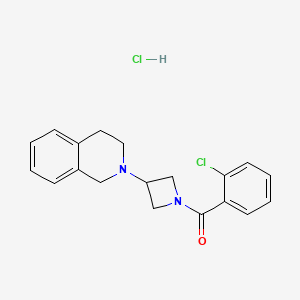
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)
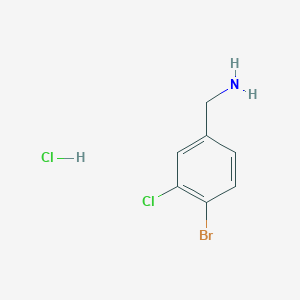
![1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2506161.png)
![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)
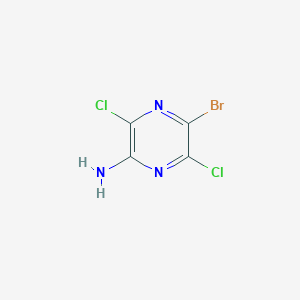
![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)
